molecular formula C20H23N3OS B2628319 N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-methylbenzamide CAS No. 392321-00-5

N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-methylbenzamide

Cat. No. B2628319
CAS RN: 392321-00-5
M. Wt: 353.48
InChI Key: IJLWDWWSCGQPIB-UHFFFAOYSA-N
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Description

The compound is a derivative of adamantane, which is a type of diamondoid and a cage-like structure composed of three cyclohexane rings . It also contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the benzamide group suggests that it might have some bioactivity, as benzamides are known to have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane, thiadiazole, and benzamide groups. The adamantane group is a rigid, three-dimensional structure, while the thiadiazole and benzamide groups may allow for some conformational flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its adamantane, thiadiazole, and benzamide groups. For example, adamantanes are typically hydrophobic and have high thermal stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure offers potential in drug discovery and development. Researchers have explored its pharmacological properties, including antimicrobial, antifungal, and antiviral activities . Additionally, the adamantane moiety has been used in various therapies for treating pathological disorders . Further studies could uncover novel drug candidates based on this scaffold.

Antimicrobial Activity

The compound has demonstrated in vitro antimicrobial activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and the yeast-like pathogenic fungus Candida albicans . Investigating its mechanism of action and potential as an antimicrobial agent is crucial for addressing antibiotic resistance.

Carbonic Anhydrase Inhibition

Thiadiazole-based compounds often exhibit carbonic anhydrase inhibitory activity . Understanding how this compound interacts with carbonic anhydrase enzymes could provide insights into its potential as a therapeutic agent for conditions related to acid-base balance.

Material Science and Nanotechnology

Beyond medicinal applications, adamantane derivatives have been used in material science. The high reactivity of double-bonded adamantane compounds allows for their utilization in creating novel materials, including thermally stable polymers and diamondoids . Investigating the compound’s role in nanodiamond-based materials could yield exciting advancements.

Computational Chemistry

Quantum-chemical calculations can elucidate the electronic structure of adamantane derivatives and provide insights into their chemical and catalytic transformations . Researchers can explore computational models to predict the compound’s behavior and guide experimental studies.

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-23(17(24)16-5-3-2-4-6-16)19-22-21-18(25-19)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLWDWWSCGQPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide

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